4-(1,2,3,6-Tetrahydropyridin-4-yl)benzaldehyde
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Overview
Description
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzaldehyde is a chemical compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . It is characterized by a benzaldehyde group attached to a tetrahydropyridine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzaldehyde typically involves the reaction of 4-pyridylcarbinol with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid.
Reduction: Formation of 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzene-1,2-diol: Similar structure but with hydroxyl groups on the benzene ring.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Similar tetrahydropyridine ring but with a boronic acid ester group.
Uniqueness
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzaldehyde is unique due to its specific combination of a tetrahydropyridine ring and a benzaldehyde group. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research applications .
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-5,9,13H,6-8H2 |
InChI Key |
RXPOSGSXOBDVBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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